

Application Note and Protocol: EPR Spectroscopy of Hexaaquacopper(II) Ion

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Compound of Interest

Compound Name: hexaaquacopper(II)

Cat. No.: B1237508

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the copper(II) ion (Cu^{2+}). In aqueous solution, Cu^{2+} exists as the **hexaaquacopper(II)** complex, $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$. This complex exhibits a d^9 electron configuration, resulting in an unpaired electron that makes it EPR active. The EPR spectrum of $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ provides detailed information about its electronic structure and coordination environment.^{[1][2]} Due to the Jahn-Teller distortion, the $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex typically has a tetragonally elongated octahedral geometry.^[1] This results in an anisotropic EPR spectrum at low temperatures, characterized by distinct parallel (g_{\parallel}) and perpendicular (g_{\perp}) g -values, as well as copper hyperfine coupling constants (A_{\parallel} and A_{\perp}).^[3] This application note provides a detailed experimental protocol for acquiring and analyzing the X-band EPR spectrum of the **hexaaquacopper(II)** ion in a frozen aqueous solution.

Key Applications:

- Characterization of the coordination sphere of $\text{Cu}(\text{II})$ ions in various environments.
- Studying the binding of $\text{Cu}(\text{II})$ to biomolecules such as proteins and peptides.
- Investigating the electronic structure of copper-containing active sites in metalloenzymes.

- Monitoring redox processes involving Cu(II) ions.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **hexaaquacopper(II)** and acquiring its EPR spectrum at cryogenic temperatures.

Materials and Equipment:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) or other suitable Cu(II) salt
- Deionized water
- Glycerol (as a cryoprotectant)
- Quartz EPR tubes (e.g., Wilmad-LabGlass)[4]
- Liquid nitrogen[5]
- X-band EPR spectrometer (e.g., Bruker Elexsys E500) with a cryostat
- EPR data acquisition and analysis software (e.g., Bruker Xenon, EasySpin)[6][7]

1. Sample Preparation:

- Prepare a stock solution of Cu(II): Dissolve a known amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water to create a stock solution (e.g., 10 mM).
- Prepare the EPR sample:
 - In a small vial, mix the Cu(II) stock solution, deionized water, and glycerol to achieve the desired final concentrations. A typical sample for frozen solution EPR would contain 1-5 mM Cu(II) and 30-50% (v/v) glycerol.[8][9] The glycerol is essential to form a transparent glass upon freezing, which is crucial for obtaining high-quality EPR spectra.[9]
 - For a final volume of 200 μL , combine 20 μL of 10 mM Cu(II) stock, 120 μL of deionized water, and 60 μL of glycerol. This results in a final concentration of 1 mM Cu(II) in 30% glycerol.

- Transfer to EPR tube: Carefully transfer the prepared solution into a clean quartz EPR tube using a long-tipped pipette to avoid contaminating the upper part of the tube. The sample height in the tube should be sufficient to fill the active volume of the EPR resonator (typically 2-3 cm for an X-band spectrometer).[9]
- Flash freezing:
 - Wear appropriate personal protective equipment (cryo-gloves and safety goggles) when handling liquid nitrogen.[5]
 - To prevent the EPR tube from cracking due to the expansion of the aqueous solution upon freezing, it is crucial to freeze the sample slowly and carefully.[4][5][9]
 - Hold the EPR tube at a slight angle and slowly lower the bottom of the tube into a dewar containing liquid nitrogen.[5]
 - Once the initial vigorous boiling of nitrogen subsides, continue to lower the tube at a rate of approximately 1 mm/s.[4][5] This gradual freezing process allows the sample to freeze from the bottom up, preventing stress fractures in the quartz tube.[4]

2. EPR Spectrometer Setup and Data Acquisition:

- Cooling the resonator: Cool the EPR resonator to the desired temperature using the cryostat. For $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$, a temperature of 77 K (liquid nitrogen temperature) is commonly used to obtain a well-resolved anisotropic spectrum.[10] Some studies may utilize even lower temperatures, such as 50 K, which can be achieved with a helium cryostat.[8]
- Insert the sample: Carefully insert the frozen sample into the EPR resonator.
- Tune the spectrometer: Tune the microwave bridge and the resonator to the resonant frequency.
- Set acquisition parameters: The following are typical starting parameters for an X-band EPR spectrum of $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$. These may need to be optimized for the specific instrument and sample.
 - Microwave Frequency: ~9.5 GHz (X-band)

- Microwave Power: 2-10 mW (low enough to avoid saturation)
- Modulation Frequency: 100 kHz[8]
- Modulation Amplitude: 0.1-0.5 mT (should be less than the narrowest line width)[8]
- Sweep Width: 150-200 mT[8]
- Time Constant: 20.48 ms[8]
- Conversion Time: 40.96 ms[8]
- Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.
- Acquire the spectrum: Record the EPR spectrum. The spectrum should exhibit the characteristic features of an axially symmetric Cu(II) signal.

Data Presentation and Analysis

The EPR spectrum of frozen $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ is typically analyzed to extract the principal values of the g-tensor (g_{\parallel} and g_{\perp}) and the copper hyperfine coupling tensor (A_{\parallel} and A_{\perp}). These parameters provide insight into the electronic structure and coordination geometry of the complex.[3]

Table 1: Typical X-band EPR Parameters for **Hexaaquacopper(II)** in Frozen Solution

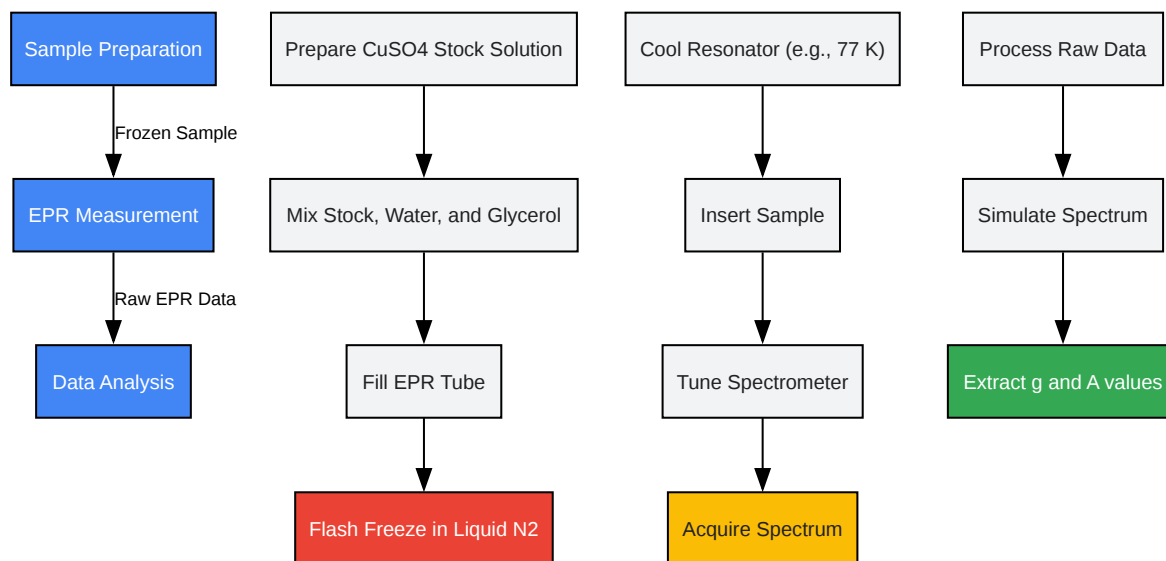
Parameter	Typical Value	Description
g_{\parallel}	2.40 - 2.45	g-value parallel to the principal symmetry axis
g_{\perp}	2.08 - 2.10	g-value perpendicular to the principal symmetry axis
A_{\parallel} (MHz)	350 - 450	Hyperfine coupling constant parallel to the principal symmetry axis
A_{\parallel} (10^{-4} cm^{-1})	117 - 150	Hyperfine coupling constant in wavenumbers
A_{\perp} (MHz)	< 100	Hyperfine coupling constant perpendicular to the principal symmetry axis
A_{\perp} (10^{-4} cm^{-1})	< 33	Hyperfine coupling constant in wavenumbers

Note: The exact values can vary depending on the specific conditions such as the counter-ion and the composition of the glassing matrix.

The relationship $g_{\parallel} > g_{\perp} > 2.0023$ is characteristic of a Cu(II) ion in a tetragonally elongated octahedral or square planar environment, where the unpaired electron resides in the dx^2-y^2 orbital.[3] The hyperfine splitting in the parallel region of the spectrum arises from the interaction of the unpaired electron with the nuclear spin of the copper isotopes (^{63}Cu and ^{65}Cu , both with $I = 3/2$), resulting in a characteristic four-line pattern.[2] The perpendicular region often shows less resolved or unresolved hyperfine structure.[3]

Visualizations

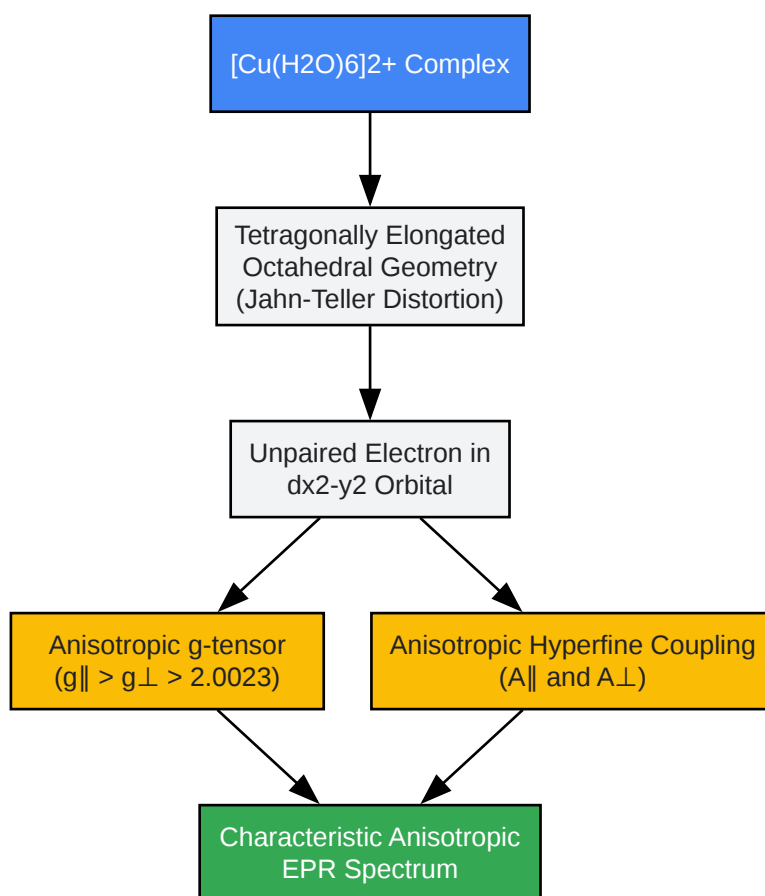
Experimental Workflow for EPR Spectroscopy of **Hexaaquacopper(II)**



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Caption: Experimental workflow for EPR spectroscopy of **hexaaquacopper(II)**.

Logical Relationship of EPR Parameters for [Cu(H₂O)₆]²⁺



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Caption: Logical relationship of EPR parameters for $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$.

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